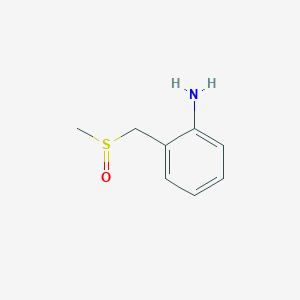

2-(Methanesulfinylmethyl)aniline

Description

2-(Methanesulfinylmethyl)aniline is an ortho-substituted aniline derivative featuring a methanesulfinylmethyl (–CH₂S(O)CH₃) group. The sulfinyl (S=O) moiety introduces polarity and hydrogen-bonding capacity, distinguishing it from sulfide (–S–) and sulfonyl (–SO₂–) analogs.

Properties

IUPAC Name |

2-(methylsulfinylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXKLGNKWYFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinylmethyl)aniline typically involves the reaction of aniline with methanesulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5NH2+CH3SO2Cl→C6H4(NH2)(CH2SO2CH3)+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require acidic or basic catalysts, depending on the nature of the substituent being introduced.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-(Methanesulfinylmethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Functional Group Variations

Key differences arise from the oxidation state of sulfur in the substituent:

Key Findings :

- Reactivity : Sulfides (e.g., 2-[(methylsulfanyl)methyl]aniline) are prone to oxidation to sulfoxides or sulfones , while sulfoxides like this compound may undergo reduction to sulfides or further oxidation to sulfones under harsh conditions.

- Electronic Effects : The sulfinyl group withdraws electrons via inductive effects, reducing the aromatic ring’s basicity compared to sulfides but less so than sulfonyl groups .

Substituent Position and Steric Effects

Ortho vs. Para Substitution :

- Ortho-substituted analogs (e.g., this compound, 2-chloro-5-(methanesulfinylmethyl)aniline ) experience steric hindrance between the substituent and the aniline –NH₂ group. This reduces rotational freedom and may influence crystallization patterns.

- Para-substituted analogs (e.g., 4-(methanesulfonylmethyl)aniline ) exhibit minimal steric effects but stronger electronic effects due to direct conjugation with the –NH₂ group.

Example :

Physicochemical Properties

Notes:

- Sulfoxides generally exhibit higher solubility in polar solvents (e.g., methanol, DMSO) compared to sulfides due to dipole-dipole interactions .

- Sulfonyl derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline ) are often crystalline solids with defined melting points, attributed to strong intermolecular forces.

Example :

Case Study :

- N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline forms 1D hydrogen-bonded chains in the solid state, a property leveraged in crystal engineering .

Biological Activity

2-(Methanesulfinylmethyl)aniline, also known by its CAS number 92643-47-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

- Molecular Formula : C9H11NOS

- Molecular Weight : 183.25 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Study Findings :

- A study reported that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results indicate that it may induce apoptosis in cancer cell lines.

- Case Study :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence its biological activity.

- Comparative Analysis :

- Analogues with different substituents on the aniline ring were synthesized and tested for their antimicrobial and anticancer properties. Results indicated that modifications at the para position enhanced both activities compared to the meta and ortho derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.